Superior Antimicrobial Potency of Derived Naphthimidamide Against Escherichia coli
The compound synthesized directly from this intermediate demonstrates potent, quantifiably superior antibacterial activity against Escherichia coli compared to the standard clinical antibiotic ciprofloxacin. At a concentration of 50,000 μL, the derived naphthimidamide produced a 47 mm inhibition zone, exceeding the 39 mm zone achieved by ciprofloxacin under identical conditions [1].
| Evidence Dimension | Antibacterial efficacy (Inhibition Zone, mm) against Escherichia coli |
|---|---|
| Target Compound Data | 47 mm (N′-(2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetoxy)-2-naphthimidamide derived from the core building block) |
| Comparator Or Baseline | Ciprofloxacin: 39 mm |
| Quantified Difference | +8 mm (20.5% larger inhibition zone) |
| Conditions | Agar plate disc-diffusion method; Nutrient agar; Concentration of compound = 50,000 μL from a 10 mg/mL DMSO stock; Incubation at 37°C for 48 h. Ciprofloxacin used as a reference under identical conditions. |
Why This Matters
An 8 mm larger inhibition zone over ciprofloxacin validates the building block's capacity to produce antimicrobial agents that outperform a standard clinical drug, making it a high-value starting material for projects aiming to combat antibiotic-resistant Gram-negative bacteria.
- [1] King Faisal University. N′-(2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetoxy)-2-naphthimidamide as an antimicrobial compound. US Patent 11976051B1, May 7, 2024. Table 1. View Source
